2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide
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Overview
Description
2-(1-Methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide is a complex organic compound that features an indole ring system, a morpholine group, and a thiazole ring. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and thiazole rings make it a versatile intermediate in organic synthesis.
Biology: Biologically, 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic properties. Its structural features suggest it could be effective in treating various diseases, including infections and certain types of cancer.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in various fields.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The indole ring system is known to bind to various receptors and enzymes, while the thiazole ring can participate in redox reactions. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar in structure but lacks the morpholine and thiazole groups.
Thiazole-4-carboxamide: Similar in the thiazole ring but different in the indole and morpholine groups.
Morpholine derivatives: Similar in the morpholine group but different in the indole and thiazole rings.
Uniqueness: 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide is unique due to the combination of its indole, morpholine, and thiazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
2-(1-methylindol-2-yl)-N-morpholin-4-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-14-5-3-2-4-12(14)10-15(20)17-18-13(11-24-17)16(22)19-21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXIDTZPBREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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